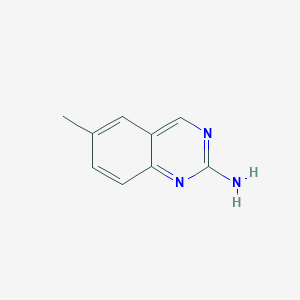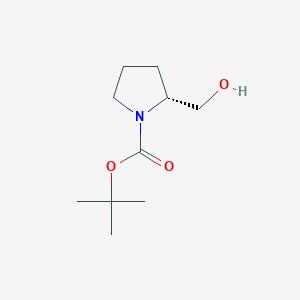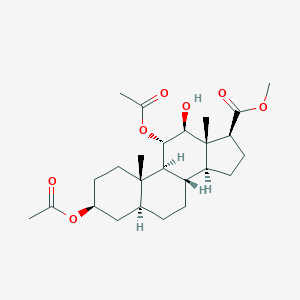![molecular formula C6H6N4O B155001 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one CAS No. 129959-39-3](/img/structure/B155001.png)
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological studies.
Mécanisme D'action
The mechanism of action of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one involves the inhibition of various enzymes, as mentioned earlier. This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. It also inhibits phosphodiesterases by binding to the catalytic site of the enzyme. Furthermore, this compound has been found to inhibit carbonic anhydrases by binding to the zinc ion in the active site of the enzyme.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one are diverse and depend on the specific enzyme being inhibited. Inhibition of protein kinases can lead to the suppression of cell proliferation and apoptosis. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can result in vasodilation and anti-inflammatory effects. Inhibition of carbonic anhydrases can lead to the reduction of intraocular pressure and the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in lab experiments include its high potency, selectivity, and specificity for various enzymes. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound include its potential toxicity and the need for careful handling. Additionally, the effects of this compound can be dependent on the specific enzyme being inhibited, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound as a fluorescent probe for imaging biological systems with higher resolution. Additionally, this compound can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and glaucoma.
Conclusion:
In conclusion, 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has diverse applications in scientific research. Its synthesis method is relatively easy, and it has been extensively studied for its inhibition of various enzymes. The biochemical and physiological effects of this compound are dependent on the specific enzyme being inhibited. The advantages of using this compound in lab experiments include its high potency, selectivity, and specificity, while its limitations include its potential toxicity and the need for careful handling. Finally, several future directions for the use of this compound in scientific research have been identified, including the development of more potent and selective inhibitors and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a multi-step process that involves the reaction of different chemical compounds. The most common method for synthesizing this compound is through the reaction of 2-amino-5-methylpyridine with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The final product is obtained by the reaction with acetic anhydride. This method has been widely used in the scientific community due to its simplicity and high yield.
Applications De Recherche Scientifique
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one has been extensively used in scientific research due to its diverse applications. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. It has also been used as a fluorescent probe for imaging biological systems and as a ligand for drug discovery. Additionally, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Propriétés
Numéro CAS |
129959-39-3 |
|---|---|
Nom du produit |
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one |
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2-methyl-4H-triazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-8-5-4(11)2-3-7-6(5)9-10/h2-3H,1H3,(H,7,9) |
Clé InChI |
QFAATLZFQFELQU-UHFFFAOYSA-N |
SMILES isomérique |
CN1NC2=NC=CC(=O)C2=N1 |
SMILES |
CN1N=C2C(=O)C=CNC2=N1 |
SMILES canonique |
CN1NC2=NC=CC(=O)C2=N1 |
Synonymes |
7H-1,2,3-Triazolo[4,5-b]pyridin-7-one,2,3-dihydro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)



